(4-(4-(Dimethylamino)styryl)phenyl)boronic acid
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Overview
Description
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a dimethylamino-substituted styryl phenyl ring. The presence of both the boronic acid and the dimethylamino groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the reaction of 4-(Dimethylamino)phenylboronic acid with a suitable styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
Major products formed from these reactions include phenols, boronic esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(4-(4-(Dimethylamino)styryl)phenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also influence the electronic properties of the compound, enhancing its reactivity in certain reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylboronic acid: This compound lacks the styryl group but shares similar reactivity due to the presence of the boronic acid and dimethylamino groups.
4-(Diethylamino)phenylboronic acid: Similar to (4-(4-(Dimethylamino)styryl)phenyl)boronic acid but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the styryl and dimethylamino groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C16H18BNO2 |
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Molecular Weight |
267.1 g/mol |
IUPAC Name |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h3-12,19-20H,1-2H3/b4-3+ |
InChI Key |
NSJXEEVSFQVCCC-ONEGZZNKSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
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